molecular formula C8H6BrClO B1286585 3-Bromo-2-methylbenzoyl chloride CAS No. 21900-48-1

3-Bromo-2-methylbenzoyl chloride

Cat. No.: B1286585
CAS No.: 21900-48-1
M. Wt: 233.49 g/mol
InChI Key: JUNGKBUTMUFRGV-UHFFFAOYSA-N
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Description

Contextualizing 3-Bromo-2-methylbenzoyl chloride in Contemporary Organic Synthesis Research

This compound (C₈H₆BrClO) is a bifunctional molecule, featuring both a reactive acyl chloride group and a bromo-substituted aromatic ring. This dual reactivity makes it a valuable intermediate. The acyl chloride allows for facile reactions with a wide range of nucleophiles, such as alcohols, amines, and arenes, to form esters, amides, and ketones, respectively. The bromo- and methyl-substituted phenyl ring provides a scaffold that can be further functionalized, for instance, through cross-coupling reactions.

Substituted benzoyl chlorides are recognized as crucial intermediates in the production of pharmaceuticals, plant protection agents, dyes, and plastics. google.com The specific substitution pattern of this compound makes it a candidate for the synthesis of targeted molecules where precise stereochemistry and electronic properties are required. For example, related bromo-substituted benzoyl chlorides are employed in the synthesis of diarylmethanes, which are key structural motifs in a class of antidiabetic drugs known as SGLT2 inhibitors. acs.org A notable example is the use of 5-bromo-2-chlorobenzoyl chloride in a Friedel-Crafts acylation reaction with phenetole, catalyzed by titanium tetrachloride (TiCl₄), to produce (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone. acs.org This ketone is then further reduced to the corresponding diarylmethane. acs.org This documented application of a closely related analogue highlights the potential utility of this compound in similar synthetic strategies aimed at producing high-value, biologically active compounds.

The preparation of this compound itself typically starts from its corresponding carboxylic acid, 3-bromo-2-methylbenzoic acid. This precursor is synthesized through methods such as the hydrolysis of methyl 3-bromo-2-methylbenzoate. The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic chemistry, often achieved by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net

Historical Development and Significance of Related Acyl Halides in Chemical Transformations

The journey of acyl halides as indispensable reagents in organic synthesis has been a long and impactful one. Benzoyl chloride, the parent compound of this class, was first prepared by treating benzaldehyde with chlorine. wikipedia.org Early production methods also involved the chlorination of benzyl alcohol. wikipedia.org The development of more general and reliable methods for synthesizing acyl chlorides from their parent carboxylic acids, using reagents like phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂), was a significant advancement in the 19th and early 20th centuries. wikipedia.orgatamanchemicals.com These methods provided chemists with routine access to these highly reactive intermediates.

A pivotal moment in the history of acyl halides was the discovery of the Friedel-Crafts acylation in 1877. masterorganicchemistry.com This reaction, which involves the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid catalyst (commonly aluminum chloride, AlCl₃), allowed for the direct formation of a carbon-carbon bond and the synthesis of aryl ketones. masterorganicchemistry.comlibretexts.org This transformation proved to be of immense importance for both laboratory synthesis and industrial applications, as the resulting ketones are themselves versatile intermediates. organic-chemistry.org The Friedel-Crafts acylation is a cornerstone of organic chemistry and remains a primary method for the application of acyl halides like this compound. teachy.ai

The industrial importance of substituted benzoyl chlorides grew as the chemical industry expanded. They became key building blocks for a wide array of products, including dyes, perfumes, pharmaceuticals, and polymers. wikipedia.org The ability to introduce specific substituents onto the benzene (B151609) ring of benzoyl chloride allowed for the fine-tuning of the properties of the final products. The development of processes for preparing substituted benzoyl chlorides by chlorinating the corresponding substituted benzaldehydes further broadened their accessibility for industrial-scale synthesis. google.com This historical progression from the initial synthesis of simple acyl halides to the development of a wide range of functionalized derivatives has established them as a fundamental class of reagents in the synthetic chemist's toolbox.

Compound Data

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUNGKBUTMUFRGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Br)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598426
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21900-48-1
Record name 3-Bromo-2-methylbenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90598426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 Bromo 2 Methylbenzoyl Chloride

Classical Approaches to the Synthesis of 3-Bromo-2-methylbenzoyl chloride

The traditional methods for preparing this compound primarily involve the conversion of 3-bromo-2-methylbenzoic acid using common halogenating agents. These approaches are widely used due to their reliability and straightforward implementation in a laboratory setting.

Conversion from 3-Bromo-2-methylbenzoic Acid

The most direct and common method for the synthesis of this compound is the reaction of 3-bromo-2-methylbenzoic acid with a suitable chlorinating agent. libretexts.orglibretexts.org This reaction effectively replaces the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom, forming the highly reactive acyl chloride.

Thionyl chloride (SOCl₂) is a frequently employed reagent for this transformation. researchgate.netacs.org The reaction proceeds by converting the carboxylic acid into a reactive intermediate, which then undergoes nucleophilic attack by the chloride ion. A key advantage of using thionyl chloride is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the final product. libretexts.orgchemguide.co.uk The reaction is typically carried out by heating the mixture of the carboxylic acid and an excess of thionyl chloride.

Oxalyl chloride ((COCl)₂) is another effective reagent for this conversion and is often preferred for its milder reaction conditions. The byproducts of this reaction, carbon dioxide (CO₂), carbon monoxide (CO), and hydrogen chloride (HCl), are also gases, facilitating an easy work-up.

Utilization of Alternative Precursors and Acyl Halogenating Reagents

While 3-bromo-2-methylbenzoic acid is the most common precursor, alternative starting materials can be considered. For instance, the synthesis of the parent acid itself can start from methyl 3-bromo-2-methylbenzoate, which is hydrolyzed to 3-bromo-2-methylbenzoic acid. chemicalbook.com In some cases, related benzotrichloride (B165768) derivatives can serve as precursors. For example, a patented process describes the synthesis of benzoyl chloride from benzotrichloride and benzoic acid. google.com

A variety of acyl halogenating reagents can be used as alternatives to thionyl chloride and oxalyl chloride. libretexts.orgchemguide.co.uk These include:

Phosphorus(V) chloride (PCl₅) : This solid reagent reacts vigorously with carboxylic acids to produce the corresponding acyl chloride, along with phosphorus oxychloride (POCl₃) and hydrogen chloride. libretexts.orgchemguide.co.uk

Phosphorus(III) chloride (PCl₃) : The reaction with this liquid reagent is less vigorous than with PCl₅ and yields the acyl chloride and phosphorous acid (H₃PO₃). libretexts.orgchemguide.co.uk

The choice of reagent can depend on the desired reaction conditions, the scale of the synthesis, and the ease of purification.

Table 1: Comparison of Classical Acyl Halogenating Reagents

ReagentFormulaPhysical StateByproductsKey Features
Thionyl chlorideSOCl₂LiquidSO₂, HCl (gases)Gaseous byproducts simplify purification. libretexts.orgchemguide.co.uk
Oxalyl chloride(COCl)₂LiquidCO, CO₂, HCl (gases)Milder conditions, gaseous byproducts.
Phosphorus(V) chloridePCl₅SolidPOCl₃, HClVigorous reaction. libretexts.orgchemguide.co.uk
Phosphorus(III) chloridePCl₃LiquidH₃PO₃Less vigorous than PCl₅. libretexts.orgchemguide.co.uk

Advanced and Sustainable Synthetic Strategies

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methods in chemistry. This includes the use of catalytic systems and advanced process technologies like flow chemistry.

Catalytic Systems for Enhanced Atom Economy and Selectivity

The concept of atom economy, which measures the efficiency of a chemical reaction in converting reactants to the desired product, is a central tenet of green chemistry. primescholars.com Traditional methods for acyl chloride synthesis often use stoichiometric amounts of reagents, leading to lower atom economy.

Catalytic approaches aim to address this by using a small amount of a catalyst to facilitate the reaction, thereby reducing waste. For the synthesis of acyl chlorides, various catalytic systems have been explored. For instance, the use of N-chlorosuccinimide with a photocatalyst has been shown to be effective for the chlorination of benzylic C-H bonds. organic-chemistry.org While not a direct synthesis of this compound, this highlights the potential for catalytic methods in related transformations. The development of specific catalysts for the direct conversion of substituted benzoic acids to their corresponding acyl chlorides with high atom economy remains an active area of research.

Flow Chemistry and Continuous Processing in Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch production methods, including improved safety, better control over reaction conditions, and higher throughput. epo.org In a continuous-flow reactor, reactants are continuously pumped through a tube or a series of tubes where the reaction takes place.

A patented method describes the preparation of acyl halides in a continuous-flow reactor. epo.org This approach can significantly reduce the need for a large excess of the halogenating agent, which is often required in batch processes. epo.org The precise control over temperature and reaction time in a flow system can also lead to higher yields and purity of the product. This technology is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents.

Optimization of Reaction Conditions for Research Scale Production

For the efficient production of this compound on a research scale, the optimization of reaction conditions is crucial. nih.govscielo.br This involves a systematic investigation of various parameters to achieve the highest possible yield and purity.

Key parameters to consider for optimization include:

Choice of Reagent and Solvent : As discussed, different chlorinating agents have their own advantages and disadvantages. The choice of solvent can also influence the reaction rate and selectivity.

Reaction Temperature : The temperature needs to be carefully controlled. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts.

Reaction Time : The duration of the reaction should be sufficient for the complete conversion of the starting material, but excessively long reaction times can lead to product degradation.

Stoichiometry of Reactants : The molar ratio of the carboxylic acid to the chlorinating agent should be optimized to ensure complete conversion without using an unnecessary excess of the reagent.

Purification Method : After the reaction is complete, the crude product needs to be purified. Fractional distillation is a common method for separating the acyl chloride from any remaining starting materials, excess reagents, and byproducts. libretexts.orgchemguide.co.uk

A Design of Experiments (DoE) approach can be a powerful tool for systematically optimizing these parameters to identify the ideal reaction conditions for research-scale production. nih.gov

Synthetic Transformations and Derivatization Strategies Utilizing 3 Bromo 2 Methylbenzoyl Chloride

Amidation Reactions and Benzamide Derivative Synthesis

The most prominent reaction of 3-Bromo-2-methylbenzoyl chloride is its acylation of amines to form N-substituted benzamides. The acyl chloride group is highly electrophilic, readily reacting with nucleophilic amines in a process known as nucleophilic acyl substitution. libretexts.org This reaction is typically rapid and exothermic. libretexts.org The general transformation involves the attack of the amine's lone pair of electrons on the carbonyl carbon, followed by the elimination of a chloride ion to form the stable amide bond. youtube.com

A base, such as triethylamine (B128534) or pyridine, is often added to the reaction mixture to neutralize the hydrogen chloride (HCl) byproduct, which would otherwise form a salt with the unreacted amine, rendering it non-nucleophilic. hud.ac.uk

Scope and Limitations of Amine Nucleophiles

The amidation reaction of this compound is compatible with a broad range of amine nucleophiles.

Primary Amines: Aliphatic and benzylic primary amines react readily to produce secondary amides. hud.ac.ukresearchgate.net For example, reactions with simple primary amines like ethylamine (B1201723) or benzylamine (B48309) proceed efficiently. libretexts.orghud.ac.uk

Secondary Amines: Cyclic and acyclic secondary amines are also effective nucleophiles, yielding tertiary amides. researchgate.netacs.org Pyrrolidine and piperidine, for instance, can be successfully acylated. hud.ac.ukacs.org However, sterically hindered secondary amines may exhibit slower reaction rates.

Aniline (B41778) Derivatives: Aromatic amines, such as aniline and its derivatives, are generally less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring. Despite this, they can be successfully acylated, often requiring slightly more forcing conditions or longer reaction times to achieve high yields. researchgate.net

Ammonia (B1221849) Equivalents: Primary amides (R-CONH2) can be synthesized using ammonia sources. While gaseous ammonia can be used, a more convenient laboratory method involves using ammonium (B1175870) salts like ammonium chloride (NH4Cl) in a suitable solvent like N-methyl-2-pyrrolidone (NMP), which can trap the HCl byproduct. ccspublishing.org.cn

Limitations primarily arise from steric hindrance. Very bulky primary or secondary amines may react slowly or require elevated temperatures. Furthermore, amines with other reactive functional groups (like alcohols or thiols) might lead to side products unless those groups are protected.

Table 1: Examples of Amidation Reactions
Amine NucleophileProduct TypeGeneral Reaction ConditionsReference
Primary Aliphatic Amines (e.g., Benzylamine)Secondary AmideSolvent (e.g., Cyrene™), Base (e.g., Et3N), Room Temperature hud.ac.uk
Secondary Aliphatic Amines (e.g., Pyrrolidine)Tertiary AmideSolvent (e.g., Cyrene™), Base (e.g., Et3N), Room Temperature hud.ac.uk
Aromatic Amines (e.g., Aniline)Aryl AmideSolvent (e.g., Cyrene™), Base (e.g., Et3N), Room Temperature hud.ac.uk
Ammonium Chloride (NH4Cl)Primary AmideN-methyl-2-pyrrolidone (NMP), 120°C ccspublishing.org.cn

Regioselective Amidation Processes

The reaction of this compound with amines is highly regioselective. The amidation occurs exclusively at the acyl chloride functional group, which is significantly more reactive than the aryl bromide. The carbon-bromine bond on the aromatic ring remains intact under standard amidation conditions, allowing for its use in subsequent synthetic steps. This selective reactivity is a key feature of the compound's utility, enabling a two-step functionalization strategy where an amide is first formed, followed by a transformation at the bromide position. rsc.org

Esterification and Thioesterification Reactions

Analogous to amidation, this compound readily undergoes esterification with alcohols and thioesterification with thiols.

Esterification: The reaction with an alcohol, typically in the presence of a non-nucleophilic base like pyridine, yields the corresponding ester. google.com The mechanism is similar to amidation, involving nucleophilic attack of the alcohol's oxygen on the carbonyl carbon, followed by elimination of HCl. The reaction is often performed at cool temperatures to control its exothermic nature. youtube.com While direct Fischer esterification from the parent carboxylic acid requires an acid catalyst and heat, the use of the acyl chloride allows for much milder reaction conditions. nih.govmasterorganicchemistry.com

Thioesterification: Thiols (R-SH) react in a similar fashion to alcohols to produce thioesters. These reactions are also typically performed in the presence of a base to neutralize the HCl byproduct. Thioesters are valuable intermediates in their own right, known for their role in various biochemical processes and as precursors for other functional groups.

The regioselectivity observed in amidation also applies here; the reaction occurs solely at the acyl chloride position, leaving the aryl bromide available for further modification.

Carbon-Carbon Bond Forming Reactions at the Aryl Bromide Position

After the acyl chloride has been derivatized, the aryl bromide at the 3-position becomes the focal point for further synthetic elaboration, most notably through carbon-carbon bond formation.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

The bromine atom on the aromatic ring is ideally positioned for palladium-catalyzed cross-coupling reactions, which are powerful tools for constructing C-C bonds. researchgate.net

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as an arylboronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgtcichemicals.com This method is exceptionally versatile for creating biaryl linkages. The catalytic cycle generally involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org A wide variety of functional groups are tolerated, making it a robust choice for complex molecule synthesis. nih.gov

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, using a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgwikipedia.org It is a highly reliable method for synthesizing arylalkynes. beilstein-journals.orgnih.gov Copper-free variations of the Sonogashira reaction have also been developed to circumvent issues associated with the copper co-catalyst. nih.gov The reactivity of aryl halides in this coupling typically follows the order I > Br > Cl. wikipedia.org

Table 2: Palladium-Catalyzed Cross-Coupling Reactions on Aryl Bromides
Reaction NameCoupling PartnerTypical Catalyst SystemProduct TypeReference
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)2)Pd(0) catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3, Cs2CO3)Biaryl Compound libretexts.orgnih.gov
SonogashiraTerminal Alkyne (R-C≡CH)Pd catalyst (e.g., PdCl2(PPh3)2), Cu(I) salt (e.g., CuI), Amine Base (e.g., Et3N)Arylalkyne organic-chemistry.orgwikipedia.org

Grignard and Organolithium Reagent Chemistry

The aryl bromide can also be converted into highly reactive organometallic intermediates.

Grignard Reagents: Treatment of the bromo-substituted derivative with magnesium metal in an anhydrous ether solvent (like diethyl ether or THF) can generate the corresponding Grignard reagent (R-MgBr). byjus.comlibretexts.orglibretexts.org This transformation converts the electrophilic carbon of the C-Br bond into a potent nucleophile. masterorganicchemistry.comlibretexts.org The resulting Grignard reagent can then react with a wide array of electrophiles. For example, reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. libretexts.orgmasterorganicchemistry.com Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively. byjus.comlibretexts.org It is critical to perform these reactions under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water. libretexts.org

Organolithium Reagents: Alternatively, halogen-metal exchange can be achieved using an organolithium reagent, such as n-butyllithium, typically at low temperatures. libretexts.orgyoutube.com This forms an aryllithium species, which is also a powerful nucleophile and strong base. libretexts.orgtaylorandfrancis.com Similar to Grignard reagents, aryllithium reagents react with various electrophiles like aldehydes and ketones to form new carbon-carbon bonds. masterorganicchemistry.com The choice between Grignard and organolithium chemistry often depends on the specific substrate and desired subsequent reaction.

Functionalization of the Methyl Group

The methyl group of this compound represents a key site for synthetic diversification, allowing for the introduction of a variety of functional groups that can serve as handles for further molecular elaboration. The reactivity of this benzylic position is influenced by the electronic nature of the substituents on the aromatic ring. The presence of the electron-withdrawing bromo and benzoyl chloride groups can impact the stability of reaction intermediates. Nevertheless, standard synthetic protocols for benzylic functionalization, such as free-radical bromination and oxidation, are applicable, providing access to a range of valuable derivatives.

Benzylic Bromination

A primary strategy for the functionalization of the methyl group is benzylic bromination, which transforms the methyl group into a bromomethyl group. This transformation is a gateway to a multitude of subsequent nucleophilic substitution reactions. The most common method for achieving this is through a free-radical chain reaction, typically employing N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. masterorganicchemistry.comlibretexts.orgwikipedia.org

The reaction proceeds via the formation of a benzylic radical, which is stabilized by resonance with the aromatic ring. Although the electron-withdrawing nature of the bromo and carbonyl substituents can be deactivating, benzylic positions are inherently reactive towards radical abstraction. masterorganicchemistry.com The selectivity for monobromination at the benzylic position is generally high under controlled conditions.

While specific literature on the benzylic bromination of this compound is not prevalent, extensive research on analogous systems provides a strong basis for predicting its reactivity. For instance, the bromination of structurally similar compounds, such as substituted toluenes bearing electron-withdrawing groups, has been well-documented. A patent describes the radical-initiated bromination of methyl 2-chloro-3-methyl-4-methylsulfonylbenzoate, which yields the corresponding 3-bromomethyl derivative. google.com This demonstrates the feasibility of benzylic bromination even with multiple deactivating groups on the ring. Another relevant example is the bromination of 3-methyl-7-chlorobenzo[b]thiophene using NBS and a radical initiator, which proceeds efficiently. google.com

The resulting 3-bromo-2-(bromomethyl)benzoyl chloride is a highly versatile intermediate. The benzoyl chloride moiety can be readily converted to esters, amides, and other carbonyl derivatives, while the bromomethyl group is susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This dual reactivity allows for a modular approach to the synthesis of complex molecules. Furthermore, the conversion of the precursor, p-bromomethyl benzoic acid, to its corresponding benzoyl chloride using thionyl chloride has been reported, indicating the stability of the bromomethyl group under the conditions required for acid chloride formation. prepchem.com

Substrate (Analogous)Reagents and ConditionsProductYield (%)Reference
2-Chloro-3-methyl-4-methylsulfonyl-benzoic acid methyl esterNBS, AIBN, CCl4, reflux3-Bromomethyl-2-chloro-4-methylsulfonyl-benzoic acid methyl esterNot Reported google.com
3-Methyl-7-chlorobenzo[b]thiopheneNBS, Benzoyl Peroxide, n-Heptane, reflux3-Bromomethyl-7-chlorobenzo[b]thiopheneNot Reported google.com
TolueneNBS, light, waterBenzyl bromideHigh researchgate.net
p-XyleneNBS, light, water4-Methylbenzyl bromideHigh researchgate.net

Oxidation of the Methyl Group

Another important transformation of the methyl group is its oxidation to a carboxylic acid, which would yield 3-bromo-2-carboxybenzoyl chloride, a trifunctional building block. This oxidation can typically be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation systems. google.comrsc.org The oxidation of alkyl side-chains on aromatic rings is a fundamental reaction in organic synthesis. masterorganicchemistry.com

For example, the oxidation of substituted toluenes to their corresponding benzoic acids is a well-established process. rsc.org The choice of oxidant and reaction conditions is crucial to avoid side reactions and ensure the integrity of the bromo and benzoyl chloride functionalities. Milder, more selective catalytic methods using molecular oxygen in the presence of a suitable catalyst are also being developed to be more environmentally benign. rsc.org

The resulting dicarboxylic acid derivative opens up new avenues for derivatization, such as the formation of cyclic anhydrides, imides, or polyesters, by leveraging the reactivity of the two carboxylic acid functionalities (one as the acid chloride).

Substrate (Analogous)Reagents and ConditionsProductConversion/Selectivity (%)Reference
p-XyleneO₂, 1-Benzyl-4-N,N-dimethylaminopyridinium bromide, p-tolualdehyde, CH₃CN, 160 °Cp-Toluic acid95% Conversion, 84% Selectivity rsc.org
o-XyleneO₂, 1-Benzyl-4-N,N-dimethylaminopyridinium bromide, p-tolualdehyde, CH₃CN, 160 °Co-Toluic acid96% Conversion rsc.org
TolueneKMnO₄, H₂SO₄ (dil.)Benzoic acidHigh Yield quora.com

Applications of 3 Bromo 2 Methylbenzoyl Chloride in the Synthesis of Complex Molecules

Precursor in Medicinal Chemistry Target Synthesis

The structural features of 3-bromo-2-methylbenzoyl chloride make it an important intermediate in the synthesis of various scaffolds for medicinally relevant targets. Its incorporation into larger molecules can significantly impact their biological activity.

Recent research has highlighted the use of related benzoyl chlorides in the synthesis of novel tricyclic azepine derivatives. For instance, the synthesis of 5,6-dihydro-4H-benzo[b] cymitquimica.comnih.govbeilstein-journals.orgtriazolo[1,5-d] cymitquimica.combeilstein-journals.orgdiazepine (B8756704) derivatives involves a multi-step process that begins with the acylation of anilines. beilstein-journals.org While this specific example uses 3-bromopropionyl chloride, the general strategy of employing an acyl chloride to construct a core heterocyclic structure is a common and effective approach in medicinal chemistry. beilstein-journals.org The resulting tricyclic systems are of interest due to their potential as novel therapeutic agents. The synthesis often involves a tandem [3+ + 2]-cycloaddition/rearrangement reaction to construct the final diazepine ring system. beilstein-journals.org

The design of antagonists for oxytocin (B344502) and vasopressin receptors is a critical area of research for conditions such as preterm labor. researchgate.netnih.gov While direct synthesis examples using this compound were not prominently found in the searched literature, the development of such antagonists often involves the modification of peptide or non-peptide scaffolds. nih.gov The synthesis of these complex molecules frequently utilizes acylation reactions with substituted benzoyl chlorides to introduce specific functionalities that enhance binding affinity and selectivity for the target receptors. The strategic placement of substituents on the aromatic ring is crucial for optimizing the pharmacological profile of these antagonists. researchgate.net

This compound and similar structures are valuable in the design of inhibitors for anti-apoptotic proteins like Bcl-xL, which are significant targets in cancer therapy. nih.govnih.gov Structure-based drug design strategies have led to the development of potent Bcl-2/Bcl-xL inhibitors. nih.gov Although the direct use of this compound was not explicitly detailed in the provided search results, the synthesis of these inhibitors often involves creating amide bonds, a reaction for which acyl chlorides are prime reagents. The bromo and methyl groups can play a crucial role in establishing key interactions within the binding pocket of the protein, thereby enhancing the inhibitor's potency and selectivity. For example, the development of the selective Bcl-XL inhibitor WEHI-539 involved extensive medicinal chemistry efforts to optimize the interactions within the hydrophobic groove of the protein. researchgate.net

Intermediacy in Agrochemical Compound Synthesis

The structural motifs present in this compound are also found in various agrochemical compounds. While specific examples detailing the direct application of this compound in agrochemical synthesis were not found in the search results, the synthesis of many pesticides and herbicides relies on the use of substituted benzoyl chlorides. These building blocks are used to introduce toxophoric moieties or to modify the physical properties of the final compound, such as its solubility and environmental persistence.

Utility in the Construction of Advanced Organic Materials

The reactivity of this compound makes it a potential candidate for the synthesis of advanced organic materials. The acyl chloride functionality can be used to form ester or amide linkages, leading to the formation of polymers or dendrimers. The presence of the bromo substituent offers a handle for further functionalization through cross-coupling reactions, allowing for the construction of complex, multi-dimensional architectures. These materials could have applications in areas such as organic electronics, sensing, or as specialized polymers with unique thermal or mechanical properties.

Advanced Analytical Techniques for Structural and Mechanistic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of organic molecules. For 3-Bromo-2-methylbenzoyl chloride, both ¹H and ¹³C NMR would provide critical information about the electronic environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to exhibit distinct signals for the aromatic protons and the methyl group protons. The aromatic region would likely show a complex multiplet pattern due to the spin-spin coupling between the three adjacent protons on the benzene (B151609) ring. The chemical shifts would be influenced by the electron-withdrawing nature of the benzoyl chloride group and the bromine atom, as well as the electron-donating effect of the methyl group. The methyl protons would appear as a sharp singlet, shifted downfield due to the proximity of the deshielding aromatic ring and carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all eight carbon atoms in the molecule. The carbonyl carbon of the benzoyl chloride functional group is expected to have the most downfield chemical shift, typically in the range of 165-175 ppm. The aromatic carbons would appear in the 120-145 ppm region, with the carbon attached to the bromine atom showing a characteristic shift. The methyl carbon would be observed at a more upfield position.

Reaction Monitoring: NMR spectroscopy is also a powerful technique for monitoring the progress of reactions involving this compound. For instance, in a reaction where the acyl chloride is converted to an amide or ester, the disappearance of the characteristic ¹³C signal for the carbonyl chloride and the appearance of new signals corresponding to the product can be tracked over time.

Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~ 2.5Singlet-CH₃
¹H~ 7.2 - 7.8MultipletAromatic-H
¹³C~ 20Quartet-CH₃
¹³C~ 125SingletC-Br
¹³C~ 128 - 140Doublet/SingletAromatic-C
¹³C~ 170SingletC=O

Note: The predicted values are based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. Actual experimental values may vary.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

For this compound (C₈H₆BrClO), the molecular ion peak would be expected to appear as a characteristic isotopic cluster due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in prominent peaks at m/z 232, 234, and 236.

Electron ionization (EI) would likely induce fragmentation of the molecular ion. A primary fragmentation pathway for benzoyl chlorides is the loss of the chlorine radical to form a stable acylium ion. nih.gov In this case, the [M-Cl]⁺ fragment would be expected at m/z 197 and 199. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion, leading to a bromotolyl cation at m/z 169 and 171. The presence of the bromine atom provides a clear isotopic signature for these fragments.

Predicted Major Fragments in the Mass Spectrum of this compound

m/z (Isotopic Pair) Proposed Fragment Formula
232/234/236Molecular Ion[C₈H₆⁷⁹Br³⁵Cl]⁺ / [C₈H₆⁸¹Br³⁵Cl]⁺ & [C₈H₆⁷⁹Br³⁷Cl]⁺ / [C₈H₆⁸¹Br³⁷Cl]⁺
197/199[M-Cl]⁺[C₈H₆⁷⁹BrO]⁺ / [C₈H₆⁸¹BrO]⁺
169/171[M-Cl-CO]⁺[C₇H₆⁷⁹Br]⁺ / [C₇H₆⁸¹Br]⁺
118[C₇H₆O]⁺[M-Br-Cl]⁺
90[C₇H₆]⁺[M-Br-Cl-CO]⁺

Note: The relative intensities of the isotopic peaks would be a key identifier.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Reaction Progress

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride group. This band typically appears in the region of 1770-1815 cm⁻¹. The exact position would be influenced by the electronic effects of the bromine and methyl substituents on the aromatic ring. Other characteristic absorptions would include C-H stretching vibrations of the aromatic ring and the methyl group (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Br and C-Cl stretching vibrations, which would appear in the fingerprint region (below 1000 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong Raman signals. The symmetric stretching of the C-Br and C-Cl bonds would also be observable.

Monitoring Reaction Progress: The progress of reactions involving the acyl chloride functional group can be conveniently followed by monitoring the disappearance of the strong C=O stretching band of the starting material and the appearance of a new carbonyl band at a different frequency for the product (e.g., around 1650 cm⁻¹ for an amide or 1735 cm⁻¹ for an ester).

Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Technique
C-H stretch (aromatic)3000 - 3100IR, Raman
C-H stretch (methyl)2850 - 2960IR, Raman
C=O stretch (acyl chloride)1770 - 1815IR, Raman (strong in IR)
C=C stretch (aromatic)1450 - 1600IR, Raman
C-Br stretch500 - 600IR, Raman
C-Cl stretch650 - 800IR, Raman

X-ray Diffraction for Solid-State Structure Determination of Key Derivatives

While obtaining a single crystal of the reactive this compound itself can be challenging, X-ray diffraction analysis of its more stable derivatives is a powerful method for unequivocally determining its three-dimensional structure and understanding intermolecular interactions in the solid state.

By converting the acyl chloride into a crystalline derivative, such as an amide or an ester, single crystals suitable for X-ray analysis can often be grown. The resulting crystal structure would confirm the connectivity of the atoms and provide precise bond lengths and angles. For instance, the analysis would reveal the planarity of the benzene ring and the orientation of the methyl and bromo substituents relative to the carbonyl group.

Furthermore, the crystal packing would elucidate the nature and geometry of intermolecular interactions, such as halogen bonding (involving the bromine atom), hydrogen bonding (if a suitable derivative is chosen), and π-π stacking interactions between the aromatic rings. These interactions are crucial in determining the solid-state properties of the material. Studies on similar bromo-substituted aromatic compounds have shown the significant role of the bromine atom in directing the crystal packing through halogen bonding. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Bromo-2-methylbenzoyl chloride, and how can purity be optimized?

  • Methodology : Acyl chlorides like this compound are typically synthesized via halogenation or Friedel-Crafts acylation of precursor aromatic compounds. For example, bromination of 2-methylbenzoyl chloride using brominating agents (e.g., Br₂ in DCM) under controlled temperatures (0–5°C) can yield the target compound. Purification via recrystallization or column chromatography (silica gel, hexane/ethyl acetate) is critical to remove unreacted bromine or byproducts. Monitoring reaction progress with TLC or GC-MS ensures optimal yield .
  • Key Considerations : Use anhydrous conditions to prevent hydrolysis of the acyl chloride. Safety protocols for bromine handling (e.g., fume hood, PPE) are essential due to its corrosive nature .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology :

  • PPE : Impervious gloves (nitrile or neoprene), tightly sealed goggles, and lab coats. Respiratory protection (e.g., N95 mask) is required if volatilization occurs .
  • Storage : Store at 2–8°C in airtight, amber glass containers to prevent moisture absorption and thermal degradation. Segregate from bases and oxidizing agents .
  • Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents (vermiculite), followed by disposal as hazardous waste .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR confirm substitution patterns (e.g., bromine and methyl group positions). CDCl₃ is the preferred solvent due to the compound’s limited solubility in polar solvents .
  • IR Spectroscopy : Strong C=O stretch (~1770 cm⁻¹) and C-Br absorption (~600 cm⁻¹) validate functional groups.
  • Mass Spectrometry : High-resolution MS (ESI or EI) confirms molecular weight (229.47 g/mol) and isotopic patterns from bromine .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points for this compound?

  • Methodology : Discrepancies may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine the true melting point. Compare results with literature after recrystallizing the compound from anhydrous hexane. Cross-validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
  • Contradiction Analysis : Trace moisture or residual solvents (e.g., DCM) can depress melting points. Karl Fischer titration ensures anhydrous conditions during analysis .

Q. What strategies improve the synthesis of this compound derivatives for bioactive intermediates?

  • Methodology :

  • Nucleophilic Substitution : React with amines (e.g., benzylamine) to form amides. Use Schlenk techniques to exclude moisture and stabilize reactive intermediates .
  • Cross-Coupling : Suzuki-Miyaura coupling with arylboronic acids (Pd catalysis) introduces aromatic moieties. Optimize ligand choice (e.g., SPhos) and solvent (toluene/EtOH) for regioselectivity .
    • Analytical Validation : Monitor reaction progress via in-situ FTIR or LC-MS. X-ray crystallography (SHELX refinement) confirms derivative structures .

Q. How can single-crystal X-ray diffraction (SC-XRD) validate the structure of this compound?

  • Methodology :

  • Crystallization : Grow crystals via slow evaporation from anhydrous ether.
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion. SHELXT software solves the structure, while SHELXL refines anisotropic displacement parameters .
  • Validation : Check for R-factor convergence (<5%) and validate geometry using CCDC databases. Address disorder in bromine positions with PART instructions in SHELX .

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